molecular formula C56H72F2N10O17 B12379530 NHS-Ala-Ala-Asn-active metabolite

NHS-Ala-Ala-Asn-active metabolite

カタログ番号: B12379530
分子量: 1195.2 g/mol
InChIキー: OEDRIYSXAQJYJO-XSKZWUOJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NHS-Ala-Ala-Asn-active metabolite is a cleavable antibody-drug conjugate linker used in the synthesis of kinesin spindle protein inhibitors. This compound plays a crucial role in the development of targeted cancer therapies by facilitating the delivery of cytotoxic agents directly to cancer cells, thereby minimizing damage to healthy cells .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of NHS-Ala-Ala-Asn-active metabolite involves multiple steps, including the coupling of N-hydroxysuccinimide (NHS) with a peptide sequence consisting of alanine-alanine-asparagine. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC) and lyophilization, to ensure high purity and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

NHS-Ala-Ala-Asn-active metabolite has a wide range of applications in scientific research:

作用機序

NHS-Ala-Ala-Asn-active metabolite functions as a cleavable linker in antibody-drug conjugates. Upon reaching the target site, the linker is cleaved by specific enzymes, releasing the cytotoxic agent. The released agent then exerts its effects by inhibiting the kinesin spindle protein, leading to cell cycle arrest and apoptosis of cancer cells .

類似化合物との比較

  • NHS-Gly-Gly-Gly-active metabolite
  • NHS-Val-Cit-PABC-active metabolite
  • NHS-Mal-Ala-Ala-active metabolite

Comparison: NHS-Ala-Ala-Asn-active metabolite is unique due to its specific peptide sequence, which provides optimal stability and cleavage efficiency. Compared to NHS-Gly-Gly-Gly-active metabolite, it offers better stability under physiological conditions. NHS-Val-Cit-PABC-active metabolite, while also a cleavable linker, has different cleavage mechanisms and stability profiles. NHS-Mal-Ala-Ala-active metabolite, on the other hand, has a different peptide sequence, affecting its reactivity and application .

特性

分子式

C56H72F2N10O17

分子量

1195.2 g/mol

IUPAC名

(2R)-2-[3-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoyl]amino]propanoyl]-methylamino]propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(1R)-1-[1-benzyl-4-(2,5-difluorophenyl)pyrrol-2-yl]-2,2-dimethylpropyl]-(2-hydroxyacetyl)amino]butanoyl]amino]propanoylamino]pentanedioic acid

InChI

InChI=1S/C56H72F2N10O17/c1-31(61-43(71)13-10-14-49(78)85-68-45(73)18-19-46(68)74)54(82)65(6)32(2)51(79)64-40(27-42(59)70)53(81)63-38(52(80)60-23-21-44(72)62-39(55(83)84)17-20-48(76)77)22-24-67(47(75)30-69)50(56(3,4)5)41-25-34(36-26-35(57)15-16-37(36)58)29-66(41)28-33-11-8-7-9-12-33/h7-9,11-12,15-16,25-26,29,31-32,38-40,50,69H,10,13-14,17-24,27-28,30H2,1-6H3,(H2,59,70)(H,60,80)(H,61,71)(H,62,72)(H,63,81)(H,64,79)(H,76,77)(H,83,84)/t31-,32-,38-,39+,40-,50-/m0/s1

InChIキー

OEDRIYSXAQJYJO-XSKZWUOJSA-N

異性体SMILES

C[C@@H](C(=O)N(C)[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCN([C@@H](C1=CC(=CN1CC2=CC=CC=C2)C3=C(C=CC(=C3)F)F)C(C)(C)C)C(=O)CO)C(=O)NCCC(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)CCCC(=O)ON4C(=O)CCC4=O

正規SMILES

CC(C(=O)N(C)C(C)C(=O)NC(CC(=O)N)C(=O)NC(CCN(C(C1=CC(=CN1CC2=CC=CC=C2)C3=C(C=CC(=C3)F)F)C(C)(C)C)C(=O)CO)C(=O)NCCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CCCC(=O)ON4C(=O)CCC4=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。